2-Mercaptothiazoline
Overview
Description
2-Mercaptothiazoline is an organic compound with the molecular formula C3H5NS2. It is a heterocyclic compound containing a thiazoline ring with a mercapto group attached. This compound is widely used in various industrial applications, including as a corrosion inhibitor, antifungal agent, and brightening agent in the electroplating industry .
Mechanism of Action
Target of Action
2-Mercaptothiazoline (2-MT) is a versatile compound with applications in various fields . It primarily targets proteins in the circulatory system, specifically bovine hemoglobin (BHb) . BHb is a crucial protein responsible for the transport of oxygen and carbon dioxide between the lungs and different tissues .
Mode of Action
2-MT interacts with its primary target, BHb, through a static quenching process . It binds with BHb primarily through van der Waals forces and hydrogen bonds . Molecular docking simulations have shown that 2-MT binds to the β2 subunit of BHb . This binding leads to changes in the skeleton and secondary structure of BHb .
Biochemical Pathways
The interaction of 2-MT with BHb affects the protein’s structure and function . This interaction can potentially alter the protein’s ability to transport oxygen and carbon dioxide, thereby affecting the biochemical pathways associated with these processes .
Pharmacokinetics
Its interaction with bhb suggests that it can be distributed in the circulatory system
Result of Action
The binding of 2-MT to BHb results in changes to the protein’s structure . This can potentially affect the protein’s function, including its ability to transport oxygen and carbon dioxide . Additionally, 2-MT has been shown to induce DNA damage and apoptosis in melanoma cells when complexed with Ruthenium (II) .
Action Environment
The action of 2-MT can be influenced by environmental factors. For instance, the pH of the environment can affect the form of 2-MT present in solution . Additionally, the presence of other molecules in the environment, such as other proteins or xenobiotics, can potentially influence the binding of 2-MT to its targets .
Biochemical Analysis
Biochemical Properties
2-Mercaptothiazoline has been found to interact with bovine hemoglobin (BHb) in vitro . The binding capacity, acting force, binding sites, and conformational changes were investigated. This compound quenched the intrinsic emission of BHb via the static quenching process and could spontaneously bind with BHb mainly through van der Waals forces and hydrogen bond . The computational docking visualized that this compound bound to the β2 subunit of BHb, which further led to some changes of the skeleton and secondary structure of BHb .
Cellular Effects
The cytotoxic activity of this compound on melanoma cells is related, at least in part, to the induction of DNA damage and apoptosis . The levels of γH2AX and cleaved caspase 3 proteins were increased in both cell lines treated with this compound .
Molecular Mechanism
The interaction between this compound and the pivotal antioxidant enzyme—catalase (CAT) was investigated using multiple spectroscopic techniques and molecular modeling . The results indicated that the CAT fluorescence quenching caused by this compound should be dominated by a static quenching mechanism through formation of a this compound/CAT complex .
Temporal Effects in Laboratory Settings
The experiments on this compound toxicity verified that this compound significantly inhibited CAT activity via its molecular interaction, where this compound concentration and exposure time both affected the inhibitory action .
Dosage Effects in Animal Models
While there is no specific information available on the dosage effects of this compound in animal models, it is known that this compound is potentially harmful for human health .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mercaptothiazoline can be synthesized through several methods. One common method involves the reaction of 2-aminoethyl sulfate, ethanolamine, carbon disulfide, and water. The reaction is carried out in a ring-closure reactor under controlled conditions. The process involves vacuumizing the reactor, adding carbon disulfide, and maintaining the reaction temperature between 45 to 55°C. After the reaction, the product is filtered and purified .
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves similar steps but on a larger scale. The raw materials are weighed and mixed in specific proportions, and the reaction is carried out in large reactors. The product is then filtered, washed, and dried to obtain a high yield of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Mercaptothiazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can form complexes with metals due to its sulfur and nitrogen atoms, which act as electron donors .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenated compounds or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfides, while substitution reactions can yield various alkylated derivatives .
Scientific Research Applications
2-Mercaptothiazoline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: this compound is used as an antithyroid agent and in the synthesis of biologically active compounds.
Industry: It is employed as a corrosion inhibitor, antifungal agent, and brightening agent in the electroplating industry
Comparison with Similar Compounds
2-Mercaptothiazoline is similar to other thiazoline and thiazolidine derivatives, such as:
2-Mercaptobenzothiazole: Another corrosion inhibitor with a similar structure but with a benzene ring.
Thiazolidine-2-thione: A compound with similar applications but different reactivity due to the absence of the mercapto group.
Uniqueness: this compound is unique due to its specific combination of sulfur and nitrogen atoms in a five-membered ring, which provides distinct chemical properties and reactivity. Its ability to form stable complexes with metals and its effectiveness as a corrosion inhibitor and antifungal agent make it valuable in various applications .
Properties
IUPAC Name |
1,3-thiazolidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJCBBASTRWVJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059133 | |
Record name | 2-Thiazolidinethione | |
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Molecular Weight |
119.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder with a stench; [Alfa Aesar MSDS] | |
Record name | 2-Mercaptothiazoline | |
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CAS No. |
96-53-7, 25377-76-8 | |
Record name | 2-Thiazolidinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-53-7 | |
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Record name | 2-Mercaptothiazoline | |
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Record name | Thiazoline-2-thiol | |
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Record name | 2-Mercaptothiazoline | |
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Record name | 2-Thiazolidinethione | |
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Record name | 2-Thiazolidinethione | |
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Record name | Thiazolidine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.285 | |
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Record name | Dihydrothiazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.638 | |
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Record name | 2-THIAZOLIDINETHIONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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